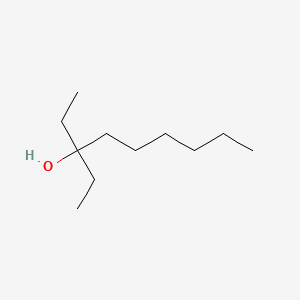
Allyl 3-(acetoxy)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 3-(acetoxy)but-2-enoate: is an organic compound with the molecular formula C9H12O4. It is also known by its IUPAC name, prop-2-enyl 3-acetyloxybut-3-enoate. This compound is characterized by the presence of an allyl group and an acetoxy group attached to a but-2-enoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl 3-(acetoxy)but-2-enoate can be synthesized through various organic reactions. One common method involves the esterification of 3-hydroxybut-2-enoic acid with allyl alcohol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Allyl 3-(acetoxy)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups like amines or thiols using reagents like sodium azide (NaN3) or thiourea.
Common Reagents and Conditions:
Oxidation: m-CPBA, PCC
Reduction: LiAlH4, H2/Pd
Substitution: NaN3, thiourea
Major Products Formed:
Oxidation: Epoxides, aldehydes
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Aplicaciones Científicas De Investigación
Chemistry: Allyl 3-(acetoxy)but-2-enoate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also investigated for its potential antimicrobial and antifungal properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of bioactive molecules with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of fragrances and flavoring agents .
Mecanismo De Acción
The mechanism of action of Allyl 3-(acetoxy)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic hydrolysis to release allyl alcohol and 3-hydroxybut-2-enoic acid, which can further participate in various biochemical pathways. The acetoxy group can be cleaved by esterases, leading to the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Allyl 3-(acetoxy)but-3-enoate: Similar structure but with a different position of the double bond.
Methyl 3-(acetoxy)but-2-enoate: Similar ester but with a methyl group instead of an allyl group.
Ethyl 3-(acetoxy)but-2-enoate: Similar ester but with an ethyl group instead of an allyl group.
Uniqueness: Allyl 3-(acetoxy)but-2-enoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both an allyl and an acetoxy group allows for diverse chemical transformations and applications in various fields .
Propiedades
Número CAS |
85455-70-5 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
prop-2-enyl (Z)-3-acetyloxybut-2-enoate |
InChI |
InChI=1S/C9H12O4/c1-4-5-12-9(11)6-7(2)13-8(3)10/h4,6H,1,5H2,2-3H3/b7-6- |
Clave InChI |
PGVZCPVTJJYDTC-SREVYHEPSA-N |
SMILES isomérico |
C/C(=C/C(=O)OCC=C)/OC(=O)C |
SMILES canónico |
CC(=CC(=O)OCC=C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


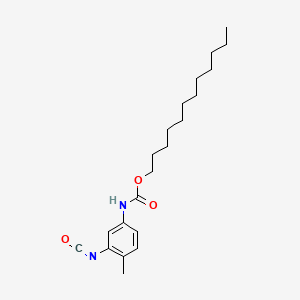

![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
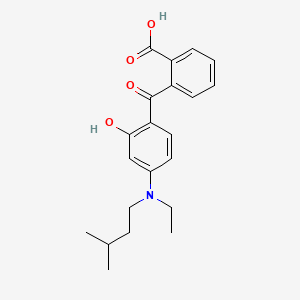
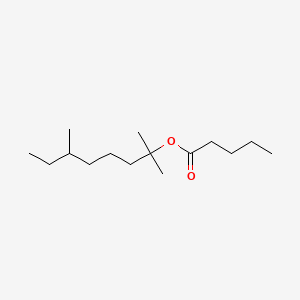
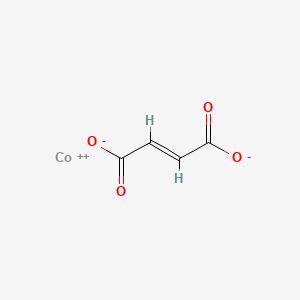
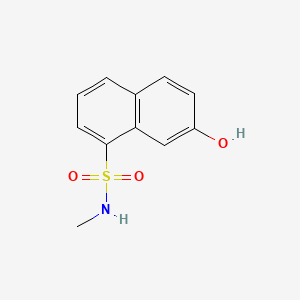

![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)




